[5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanamine;hydrochloride
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Overview
Description
[5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanamine;hydrochloride: is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and an oxazole ring, which are linked to a methanamine moiety. The hydrochloride form indicates that the compound is in its salt form, which enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanamine;hydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorobenzene derivative.
Attachment of the Methanamine Moiety: The methanamine group can be introduced through a reductive amination reaction involving a suitable aldehyde or ketone precursor.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can occur at the oxazole ring or the chlorophenyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include nucleophiles such as amines, thiols, and halides, and electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced derivatives.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.
Medicine:
Drug Development: The compound may serve as a lead compound in the development of new therapeutic agents, particularly for the treatment of neurological disorders.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, the compound may inhibit the activity of a specific enzyme, leading to the accumulation of its substrate and subsequent physiological effects.
Comparison with Similar Compounds
- **[4-Chlorophenyl]-4-methyl-1,2-oxazol-3-yl]methanamine
- **[5-(4-Bromophenyl)-4-methyl-1,2-oxazol-3-yl]methanamine
- **[5-(4-Methylphenyl)-4-methyl-1,2-oxazol-3-yl]methanamine
Comparison:
Structural Differences: The primary difference between these compounds lies in the substituents on the phenyl ring (chlorine, bromine, or methyl group).
Chemical Properties: These structural differences can lead to variations in chemical properties, such as reactivity, solubility, and stability.
Biological Activity: The presence of different substituents can also influence the biological activity of these compounds, potentially leading to differences in their efficacy and safety profiles.
Properties
IUPAC Name |
[5-(4-chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O.ClH/c1-7-10(6-13)14-15-11(7)8-2-4-9(12)5-3-8;/h2-5H,6,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCHDSDJGOVTEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1CN)C2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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